N-(4-ethyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-3,4,5-trimethoxybenzamide

Description

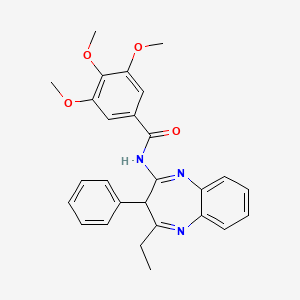

N-(4-ethyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-3,4,5-trimethoxybenzamide is a synthetic benzodiazepine derivative fused with a 3,4,5-trimethoxybenzamide moiety. The compound features a 1,5-benzodiazepine core substituted with a phenyl group at position 3 and an ethyl group at position 4, linked to the 3,4,5-trimethoxybenzamide group via an amide bond.

Properties

Molecular Formula |

C27H27N3O4 |

|---|---|

Molecular Weight |

457.5 g/mol |

IUPAC Name |

N-(2-ethyl-3-phenyl-3H-1,5-benzodiazepin-4-yl)-3,4,5-trimethoxybenzamide |

InChI |

InChI=1S/C27H27N3O4/c1-5-19-24(17-11-7-6-8-12-17)26(29-21-14-10-9-13-20(21)28-19)30-27(31)18-15-22(32-2)25(34-4)23(16-18)33-3/h6-16,24H,5H2,1-4H3,(H,29,30,31) |

InChI Key |

BDEMIFZTWQRPOY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC2=CC=CC=C2N=C(C1C3=CC=CC=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of 3,4,5-trimethoxybenzoic acid with 4-ethyl-3-phenyl-3H-1,5-benzodiazepin-2-amine under appropriate conditions.

Industrial Production: While not widely produced industrially, research laboratories often synthesize it for pharmacological studies.

Chemical Reactions Analysis

Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The specific products depend on reaction conditions, but modifications of the benzodiazepine core or the amide group are common.

Scientific Research Applications

Medicine: Benzodiazepines find use as anxiolytics, hypnotics, and anticonvulsants. Research explores their potential in treating anxiety disorders, insomnia, and epilepsy.

Chemistry: Researchers study their reactivity and design novel derivatives.

Biology: Benzodiazepines may modulate GABA receptors, affecting neuronal excitability.

Industry: Limited industrial applications, but research drives innovation.

Mechanism of Action

GABA Enhancement: Benzodiazepines allosterically enhance GABA binding to GABA-A receptors, leading to increased chloride ion influx and neuronal inhibition.

Molecular Targets: GABA-A receptors (specifically the α subunit).

Pathways: Activation of GABAergic pathways.

Comparison with Similar Compounds

Key Observations :

- The target compound distinguishes itself with a 1,5-benzodiazepine core , which is absent in other analogs. This core may enhance binding to GABA receptors or other neurological targets .

- Melting points : Derivatives with rigid aromatic substituents (e.g., 4a, 2b) exhibit higher melting points (>200°C) due to enhanced crystallinity, whereas flexible alkyl/heterocyclic groups reduce melting points .

Cytotoxicity

- Compound 18 (fluorobenzyl derivative): Inactive against oral squamous cell carcinoma (SCC9) but showed promise in glioblastoma models, highlighting substituent-dependent selectivity .

- Compound 4a (furan/tolyl derivative) : Demonstrated moderate cytotoxicity in preliminary screens, with IC₅₀ values in the micromolar range against breast cancer cell lines .

- Target compound: No direct data available, but the benzodiazepine core may confer dual functionality—cytotoxicity via the 3,4,5-TMB moiety and neuromodulatory effects through benzodiazepine receptors.

Spectroscopic and Analytical Comparisons

- IR spectroscopy : All compounds show characteristic NH (3200–3300 cm⁻¹) and C=O (1638–1667 cm⁻¹) stretches, but the target compound’s benzodiazepine core may introduce additional C-N (1250–1350 cm⁻¹) and aromatic C-H (3000–3100 cm⁻¹) signals .

- NMR : The 3,4,5-trimethoxybenzamide moiety consistently exhibits three singlet peaks for methoxy groups at δ 3.74–3.87 ppm in ¹H-NMR, with aromatic protons in the δ 6.6–7.8 ppm range .

Biological Activity

N-(4-ethyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-3,4,5-trimethoxybenzamide is a complex organic compound belonging to the benzodiazepine family. This compound has garnered attention due to its potential biological activities, particularly in the context of neuropharmacology and cancer treatment. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Basic Information

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 903432-07-5 |

| Molecular Formula | C27H27N3O4 |

| Molecular Weight | 457.5 g/mol |

Structural Characteristics

The compound features a benzodiazepine core structure with a trimethoxybenzamide substituent. This unique structural configuration is hypothesized to play a crucial role in its biological activity.

The biological activity of this compound is largely attributed to its interaction with the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. By binding to the GABA-A receptor, it enhances the inhibitory effects of GABA, leading to increased neuronal inhibition. This mechanism is pivotal for producing anxiolytic, sedative, and muscle relaxant effects.

Potential Effects on Neurotransmitter Systems

Research indicates that benzodiazepines can modulate various neurotransmitter systems beyond GABAergic transmission. For instance:

- Serotonergic System : Potential interactions with serotonin receptors may influence mood and anxiety levels.

- Dopaminergic System : Modulation of dopamine pathways could affect reward and motivation circuits.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The compound's ability to disrupt microtubule dynamics has been highlighted as a mechanism contributing to its antitumor effects.

Case Studies and Research Findings

- Antitumor Activity : A study evaluating the compound's efficacy against breast cancer cells showed that it induced apoptosis through caspase activation and cell cycle arrest at the G2/M phase.

- Neuroprotective Effects : Another research effort indicated that this compound could protect neuronal cells from oxidative stress-induced damage by enhancing antioxidant enzyme activity.

Summary of Key Research Findings

| Study Focus | Findings |

|---|---|

| Antitumor Activity | Induces apoptosis in breast cancer cells |

| Neuroprotective Effects | Increases antioxidant enzyme activity |

| Interaction with GABA | Enhances inhibitory neurotransmission |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.